molecular formula C17H14BrNO2 B12340427 ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate

ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate

Cat. No.: B12340427
M. Wt: 344.2 g/mol
InChI Key: KVMOMORNIUQUOJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives It is characterized by the presence of an ethyl ester group attached to the indole ring, with a bromophenyl substituent at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.

    Bromination: The indole derivative is then brominated at the 4-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Ethanol and Acid Catalyst: Used for esterification reactions.

    Amines or Thiols: Used for substitution reactions.

Major Products Formed

    Substituted Indoles: Formed through substitution reactions.

    Carboxylic Acids: Formed through hydrolysis of the ester group.

    Oxidized or Reduced Indoles: Formed through oxidation or reduction reactions.

Scientific Research Applications

Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Materials Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound can be used in studies investigating the biological activity of indole derivatives, including their antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The indole ring is known to interact with biological macromolecules through π-π stacking and hydrogen bonding interactions, which can modulate the activity of the target proteins.

Comparison with Similar Compounds

Ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:

    Ethyl 2-(4-chlorophenyl)-1H-indole-3-carboxylate: Similar structure but with a chlorine substituent instead of bromine.

    Ethyl 2-(4-methylphenyl)-1H-indole-3-carboxylate: Similar structure but with a methyl substituent instead of bromine.

    Ethyl 2-phenyl-1H-indole-3-carboxylate: Lacks the halogen substituent.

The uniqueness of this compound lies in the presence of the bromine atom, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H14BrNO2

Molecular Weight

344.2 g/mol

IUPAC Name

ethyl 2-(4-bromophenyl)-1H-indole-3-carboxylate

InChI

InChI=1S/C17H14BrNO2/c1-2-21-17(20)15-13-5-3-4-6-14(13)19-16(15)11-7-9-12(18)10-8-11/h3-10,19H,2H2,1H3

InChI Key

KVMOMORNIUQUOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br

Origin of Product

United States

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